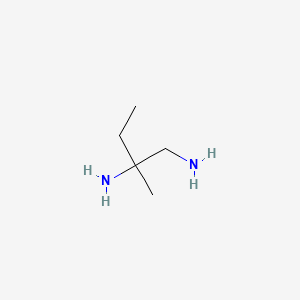

2-Methylbutane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUURUZMXPDLAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Methylbutane 1,2 Diamine and Its Chiral Derivatives

Enantioselective and Diastereoselective Synthesis of 2-Methylbutane-1,2-diamine Isomers

The controlled synthesis of the stereoisomers of 2-methylbutane-1,2-diamine hinges on the precise installation of two adjacent chiral centers, one of which is a fully substituted quaternary carbon. This necessitates the use of sophisticated asymmetric synthetic techniques.

Asymmetric Catalytic Approaches for 1,2-Diamine Construction

Asymmetric catalysis offers an efficient and atom-economical route to chiral 1,2-diamines. rsc.orgbohrium.com These methods often rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction.

The direct formation of carbon-nitrogen bonds in a stereocontrolled manner is a cornerstone of chiral diamine synthesis. ua.esrsc.org Several strategies have been developed, including the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. ua.esrsc.orgbohrium.comnih.govorganic-chemistry.org

One plausible approach to 2-methylbutane-1,2-diamine could involve the asymmetric aminolysis of a suitably substituted meso-aziridine. For instance, a meso-aziridine derived from 2-methyl-2-butene (B146552) could be subjected to a ring-opening reaction with an amine nucleophile in the presence of a chiral Lewis acid or Brønsted acid catalyst. ua.es The catalyst would preferentially activate one of the two enantiotopic C-N bonds for nucleophilic attack, leading to the formation of a single enantiomer of the diamine product.

Another strategy is the hydroamination of an allylic amine. rsc.org A potential precursor, 2-methyl-1-buten-3-amine, could undergo an intramolecular hydroamination reaction catalyzed by a chiral transition metal complex. This would form a cyclic intermediate, which upon reductive cleavage would yield the desired 2-methylbutane-1,2-diamine. The enantioselectivity of this process would be dictated by the chiral ligand coordinated to the metal center.

The table below illustrates hypothetical results for the asymmetric ring-opening of a meso-aziridine to form a precursor to 2-methylbutane-1,2-diamine, based on typical outcomes for such reactions.

| Catalyst System | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Chiral Cr(III)-Salen Complex | TMSN₃ | 92 | 95 |

| Chiral Y(OTf)₃/Phosphine Oxide | Aniline | 88 | 92 |

| Chiral Ti(IV)-BINOL Complex | Benzylamine | 85 | 90 |

The desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically pure substances. ua.es In the context of 2-methylbutane-1,2-diamine synthesis, a suitable prochiral precursor would be a meso-diamine that can be selectively functionalized. For example, 2-methyl-2,3-diaminobutane, a hypothetical meso compound, could be desymmetrized through an enzymatic acylation. A lipase (B570770), such as Candida antarctica lipase B (CALB), could selectively acylate one of the two enantiotopic amino groups, leaving the other untouched. bohrium.com This would result in a mono-acylated diamine with high enantiomeric purity, which could then be further elaborated to the target molecule.

Alternatively, the desymmetrization of a prochiral diketone precursor could be envisioned. A prochiral diketone could undergo an asymmetric reductive amination, where a chiral catalyst guides the stereoselective addition of ammonia (B1221849) or an ammonia equivalent to one of the two carbonyl groups, followed by reduction. A second reductive amination would then install the second amino group.

The following table provides representative data for the enzymatic desymmetrization of a meso-diamine, which could be analogous to a precursor for 2-methylbutane-1,2-diamine.

| Enzyme | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess of Mono-acylated Product (ee, %) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ethyl Acetate | Toluene | 48 | >99 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl Ether | 50 | 98 |

| Burkholderia cepacia Lipase | Isopropenyl Acetate | Acetonitrile | 45 | 97 |

Chiral Pool Synthesis Utilizing Naturally Derived Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids and terpenes. nih.govnih.gov For the synthesis of 2-methylbutane-1,2-diamine, a plausible chiral pool precursor could be an amino acid with a suitable side chain. For instance, a derivative of valine, which possesses the isobutyl structural motif, could be a starting point. The carboxylic acid functionality of N-protected valine could be reduced to an alcohol, which is then converted to a leaving group. Nucleophilic substitution with an azide, followed by reduction, would install the second amino group. The stereochemistry at the alpha-carbon of the amino acid would control the stereochemistry of one of the chiral centers in the final product.

Terpenes, with their diverse and often complex chiral structures, also serve as valuable starting materials in chiral pool synthesis. nih.gov A terpene such as (-)-citronellol (B1674659) could potentially be transformed into a precursor for 2-methylbutane-1,2-diamine through a series of oxidative cleavage and functional group interconversion steps. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net In the case of racemic 2-methylbutane-1,2-diamine, an enzymatic acylation could be employed. A lipase could selectively acylate one enantiomer at a faster rate, allowing for the separation of the slower-reacting enantiomer and the acylated product. yale.edu However, the maximum theoretical yield for the resolved substrate in a kinetic resolution is 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For 2-methylbutane-1,2-diamine, a DKR process could involve a chiral catalyst for the resolution step and a racemization catalyst that epimerizes the stereocenter of the unreacted enantiomer. A ruthenium-based catalyst, for example, could be used for the racemization, while a lipase performs the enantioselective acylation. yale.edu

Below is a data table with hypothetical results for a dynamic kinetic resolution of a racemic 1,2-diamine.

| Resolution Catalyst | Racemization Catalyst | Acylating Agent | Yield of Acylated Product (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Novozym 435 (CALB) | Ru-complex A | Ethyl Acetate | 95 | 99 |

| Lipase PS-C "Amano" II | Shvo's Catalyst | Isopropenyl Acetate | 92 | 98 |

| Subtilisin | Pd/C | p-Chlorophenyl Acetate | 88 | 97 |

Application of Chiral Auxiliaries in 2-Methylbutane-1,2-diamine Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereochemistry has been established, the auxiliary is removed. For the synthesis of 2-methylbutane-1,2-diamine, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective formation of one of the stereocenters.

For example, an imine derived from 2-methyl-2-butanal could be reacted with a chiral auxiliary, such as a derivative of (R)-phenylglycinol. The resulting chiral N-acylimine could then undergo a diastereoselective nucleophilic addition. The steric bulk of the chiral auxiliary would direct the approach of the nucleophile to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amine. The tert-butanesulfinamide developed by Ellman is a particularly versatile chiral auxiliary for the asymmetric synthesis of amines.

The following table shows representative results for the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary.

| Chiral Auxiliary | Substrate | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | N-Sulfinyl Imine | MeLi | 98:2 | 90 |

| Evans' Oxazolidinone | N-Acyl Imine | Et₂AlCN | 95:5 | 85 |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | SAMP Hydrazone | n-BuLi, then MeI | 96:4 | 88 |

Functionalization and Derivatization Strategies for 2-Methylbutane-1,2-diamine Backbones

The chemical reactivity of the two primary amine groups on the 2-Methylbutane-1,2-diamine backbone allows for extensive functionalization. These modifications are crucial for tailoring the electronic and steric properties of the molecule, particularly when it is used as a ligand in asymmetric catalysis or as a building block for more complex molecular architectures.

N-Alkylation and Acylation for Ligand Tuning

N-alkylation and N-acylation are fundamental strategies for modifying the diamine backbone, enabling fine-tuning of its coordinating properties. These reactions alter the nucleophilicity and steric bulk of the nitrogen atoms, which in turn influences the stability and reactivity of the resulting metal complexes.

N-Alkylation: The introduction of alkyl groups to the nitrogen atoms can be achieved through various methods. A greener approach involves the use of dialkyl carbonates, such as dimethyl carbonate (DMC), which serve as environmentally benign alkylating agents, producing methanol (B129727) and carbon dioxide as byproducts. nih.gov This method avoids the use of toxic alkyl halides that generate stoichiometric amounts of waste salts. nih.gov The reaction can be catalyzed by systems like copper-zirconium bimetallic nanoparticles, which show high selectivity for N-methylation. nih.gov By selecting different alkylating agents, a diverse library of N,N'-substituted 2-Methylbutane-1,2-diamine derivatives can be synthesized.

N-Acylation: This process involves the reaction of the diamine with acylating agents like acid chlorides or anhydrides to form amides. Acylation changes the nitrogen from a basic, donating site to a non-basic, planar amide group, significantly altering its coordination chemistry. This transformation is useful for creating ligands with specific hydrogen-bonding capabilities or for protecting one of the amine groups while the other is modified.

The table below illustrates potential modifications to the 2-Methylbutane-1,2-diamine structure through these methods.

| Reaction Type | Reagent Example | Product Structure | Effect on Ligand Properties |

| N-Methylation | Dimethyl carbonate (DMC) | N,N'-dimethyl-2-methylbutane-1,2-diamine | Increases steric hindrance, modifies basicity |

| N-Ethylation | Diethyl carbonate | N,N'-diethyl-2-methylbutane-1,2-diamine | Greater increase in steric bulk |

| N-Acetylation | Acetic anhydride | N,N'-diacetyl-2-methylbutane-1,2-diamine | Converts amine to neutral amide, introduces H-bond acceptor |

| N-Benzoylation | Benzoyl chloride | N,N'-dibenzoyl-2-methylbutane-1,2-diamine | Introduces bulky aromatic groups, alters electronic properties |

Synthesis of N-Protected 2-Methylbutane-1,2-diamine Variants

For selective, stepwise functionalization of the two non-equivalent amine groups of 2-Methylbutane-1,2-diamine, the use of nitrogen protecting groups is essential. This strategy allows for the modification of one amine while the other remains unreactive, enabling the synthesis of asymmetrically substituted diamines. researchgate.net

Commonly used protecting groups for amines include tert-butyloxycarbonyl (Boc) and 2,2,2-trichloroethoxycarbonyl (Troc). researchgate.netnih.gov The synthesis of a mono-protected variant can be achieved by carefully controlling the stoichiometry of the protecting group reagent. Once one nitrogen is protected, the second, free amine can undergo further reactions such as alkylation or acylation. Subsequent removal of the protecting group under specific conditions yields a differentially substituted 1,2-diamine. nih.gov This approach provides maximal synthetic flexibility for creating complex chiral ligands. organic-chemistry.org

| Protecting Group | Reagent | Protected Structure Example (Mono-protected) | Typical Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-butyl (1-amino-2-methylbutan-2-yl)carbamate | Strong acid (e.g., Trifluoroacetic acid) |

| Cbz | Benzyl chloroformate | benzyl (1-amino-2-methylbutan-2-yl)carbamate | Hydrogenolysis (H₂, Pd/C) |

| Troc | 2,2,2-Trichloroethyl chloroformate | 2,2,2-trichloroethyl (1-amino-2-methylbutan-2-yl)carbamate | Reductive cleavage (e.g., Zn/acetic acid) |

Incorporation into Macrocyclic and Polycyclic Ligand Architectures

The 2-Methylbutane-1,2-diamine unit is a valuable building block for constructing macrocyclic and polycyclic ligands due to its defined stereochemistry and the conformational rigidity it imparts. The condensation reaction between a diamine and a dicarbonyl compound is a widely used strategy for synthesizing macrocyclic structures. researchgate.net

By reacting 2-Methylbutane-1,2-diamine with linkers such as dicarboxylic acid dichlorides or dialdehydes, it is possible to form large ring structures. The inherent chirality and the steric bulk of the methyl group on the diamine's backbone can influence the pre-organization of the macrocycle, affecting its affinity and selectivity for specific metal ions. nih.gov These macrocyclic ligands are of significant interest for applications in metalloenzyme mimicry and the development of sensors. nih.gov A crucial diamide (B1670390) diamine intermediate can be reacted with compounds like 2,6-pyridinedicarbonyl dichloride to yield pentadentate tetraamide macrocycles. cmu.edu

| Reactant A | Reactant B (Linker) | Resulting Architecture | Potential Application |

| 2-Methylbutane-1,2-diamine | Diethylmalonyl dichloride | Tetraamide Macrocycle | Chiral catalyst, metal sequestration |

| 2-Methylbutane-1,2-diamine | 2,6-Diacetylpyridine | Schiff Base Macrocycle | Metal ion sensor, enzyme mimic |

| 2-Methylbutane-1,2-diamine | Isophthaloyl dichloride | Polyamide Macrocycle | Anion recognition, molecular container |

Development of Green Chemistry Routes for 2-Methylbutane-1,2-diamine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Developing sustainable routes for the synthesis of 2-Methylbutane-1,2-diamine and its derivatives is a key area of modern chemical research.

Key aspects of green synthetic routes include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly reduce the environmental impact of a synthesis. nih.gov

Catalytic Routes: Employing catalytic methods, especially with non-toxic and earth-abundant metals, is preferable to stoichiometric reagents. For instance, indium tribromide can efficiently catalyze the aminolysis of activated aziridines to form vicinal diamines under mild conditions. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product minimizes waste. Reductive amination of a suitable precursor is a potentially atom-economical route.

Renewable Feedstocks: Exploring routes that begin from biomass-derived starting materials instead of petrochemicals is a long-term goal for sustainable chemistry.

The table below contrasts a conventional approach with a potential greener alternative for a key synthetic step in derivatization.

| Metric | Conventional Method (e.g., N-Alkylation) | Green Chemistry Approach |

| Alkylating Agent | Alkyl halides (e.g., CH₃I) | Dialkyl carbonates (e.g., DMC) nih.gov |

| Byproducts | Halide salts (e.g., NaI), creating waste | Methanol and CO₂, which are less hazardous nih.gov |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Eco-friendly solvents (e.g., 2-MeTHF) or solvent-free conditions nih.gov |

| Catalyst | Often requires strong, hazardous bases | Recyclable heterogeneous catalysts (e.g., bimetallic nanoparticles) nih.gov |

Coordination Chemistry of 2 Methylbutane 1,2 Diamine As a Chiral Ligand

Ligand Design Principles and Coordination Modes of 2-Methylbutane-1,2-diamine

The effectiveness of a ligand in coordination chemistry is governed by its inherent structural and electronic properties. For 2-Methylbutane-1,2-diamine, its design as a chiral bidentate ligand dictates its coordination behavior, influencing the stability and structure of the resulting metal complexes.

2-Methylbutane-1,2-diamine functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms—in this case, the nitrogen atoms of the two amine groups. csbsju.edulibretexts.org This dual coordination results in the formation of a stable five-membered ring structure known as a chelate ring. libretexts.org The formation of such a ring significantly enhances the thermodynamic stability of the complex compared to analogous complexes formed with two separate monodentate amine ligands. This phenomenon is known as the chelate effect. libretexts.orglibretexts.org

The defining feature of 2-Methylbutane-1,2-diamine is the methyl group attached to the carbon backbone of the chelate ring. This substituent exerts significant steric and electronic influences on the coordination properties of the ligand.

The manner in which a ligand binds to a metal is described by its denticity. pearson.com

Monodentate ligands bind to a metal center through a single donor atom. csbsju.edulibretexts.org An example would be ammonia (B1221849) (NH₃).

Bidentate ligands , such as 2-Methylbutane-1,2-diamine, possess two donor atoms and can bind to a single metal center simultaneously, forming a chelate ring. csbsju.edulibretexts.org

Multidentate (or Polydentate) ligands have three or more donor atoms and can form multiple chelate rings, leading to exceptionally stable complexes. csbsju.edu

2-Methylbutane-1,2-diamine is a classic example of a bidentate chelating ligand. Its two nitrogen atoms are separated by a two-carbon chain, which is the ideal spacing for the formation of a stable five-membered chelate ring upon coordination to a metal ion. While it is theoretically possible for it to act in a monodentate fashion under certain constrained conditions, its strong propensity to chelate means it overwhelmingly functions as a bidentate ligand.

| Ligand Type | Definition | Example | Binding Mode of 2-Methylbutane-1,2-diamine |

|---|---|---|---|

| Monodentate | Binds through one donor atom | Ammonia (NH₃) | Primarily functions as a Bidentate ligand due to the chelate effect. |

| Bidentate | Binds through two donor atoms | Ethylenediamine (B42938) | |

| Multidentate | Binds through three or more donor atoms | Diethylenetriamine |

Synthesis and Characterization of Metal Complexes with 2-Methylbutane-1,2-diamine Ligands

The synthesis of metal complexes involving 2-Methylbutane-1,2-diamine generally follows standard procedures in coordination chemistry, typically involving the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comresearchgate.netjchemlett.com The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, geometry, and stereochemistry.

2-Methylbutane-1,2-diamine can form stable complexes with a wide array of transition metals. The synthesis usually involves mixing a solution of the desired metal salt (e.g., chloride, nitrate, or perchlorate) with the diamine ligand. The stoichiometry of the reactants can be controlled to produce complexes with different ligand-to-metal ratios, such as [M(diamine)X₄], [M(diamine)₂X₂], or [M(diamine)₃], depending on the metal's preferred coordination number and geometry.

The properties and geometries of these complexes are highly dependent on the central metal ion.

| Metal Ion | Typical Coordination Number | Common Geometry |

|---|---|---|

| Pt(II) | 4 | Square Planar |

| Co(III), Ni(II), Cr(III) | 6 | Octahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |

| Rh(III), Ir(III) | 6 | Octahedral |

| V(III) | 6 | Octahedral |

The characterization of these complexes relies on techniques such as X-ray crystallography for definitive structural analysis, NMR spectroscopy to probe the ligand environment in solution, and UV-Vis spectroscopy to study the electronic transitions involving the metal d-orbitals. nih.gov

The coordination of bidentate ligands like 2-Methylbutane-1,2-diamine to metal centers can lead to various forms of isomerism. libretexts.org

Geometrical Isomerism: In complexes with a coordination number of 4 (square planar) or 6 (octahedral), different spatial arrangements of ligands are possible. shivajicollege.ac.in For an octahedral complex of the type [M(diamine)₂X₂]ⁿ⁺, two geometrical isomers can exist:

cis-isomer: The two 'X' ligands are located in adjacent positions (90° apart).

trans-isomer: The two 'X' ligands are located in opposite positions (180° apart). youtube.com

The steric bulk of the methyl group on the 2-Methylbutane-1,2-diamine ligand can influence the relative stability of these isomers, sometimes favoring the formation of one over the other.

Stereochemistry: The inherent chirality of 2-Methylbutane-1,2-diamine adds another layer of complexity to the stereochemistry of its metal complexes. windows.net When a chiral ligand coordinates to a metal, it can result in the formation of diastereomers, which are stereoisomers that are not mirror images of each other. tru.ca

For example, in an octahedral complex like [Co(2-Methylbutane-1,2-diamine)₃]³⁺, the three chelate rings form a propeller-like structure that is itself chiral. This metal-centered chirality is designated as either delta (Δ) for a right-handed propeller or lambda (Λ) for a left-handed propeller. If one uses a single enantiomer of the ligand, such as (R)-2-Methylbutane-1,2-diamine, two diastereomers can be formed: Δ-[Co((R)-ligand)₃]³⁺ and Λ-[Co((R)-ligand)₃]³⁺. These diastereomers have different physical properties and can often be separated. The steric interactions of the methyl groups on the ligands can create a preference for the formation of one diastereomer over the other, a process known as stereoselectivity.

Electronic Structure and Spectroscopic Properties of Metal-Diamine Complexes

The electronic structure and spectroscopic properties of metal complexes containing chiral diamines like 2-Methylbutane-1,2-diamine are dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the stereochemistry of the ligand. The coordination of the diamine to a metal center typically involves the formation of a stable five-membered chelate ring. The electronic properties of these complexes are primarily investigated using UV-Visible (UV-Vis) absorption spectroscopy and Circular Dichroism (CD) spectroscopy.

UV-Visible Spectroscopy: The UV-Vis spectra of transition metal complexes with chiral diamines are characterized by bands arising from electronic transitions within the d-orbitals of the metal ion (d-d transitions) and charge-transfer (CT) transitions between the metal and the ligand.

d-d Transitions: These transitions are typically observed in the visible region of the spectrum and are relatively weak due to being Laporte-forbidden. The energy and intensity of these bands provide information about the geometry of the complex and the ligand field strength. For instance, octahedral Co(III) complexes with diamine ligands typically exhibit two spin-allowed d-d transitions.

Charge-Transfer Transitions: Ligand-to-metal charge-transfer (LMCT) bands are often observed in the ultraviolet region and are much more intense than d-d bands. These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based orbital.

The introduction of a methyl group at the C2 position in 2-Methylbutane-1,2-diamine is expected to have a subtle electronic effect on the donor nitrogen atoms, potentially influencing the ligand field strength and the energies of the d-d transitions compared to unsubstituted diamines.

The five-membered chelate ring formed by 1,2-diamines can adopt one of two puckered conformations, designated as δ (delta) and λ (lambda). For a chiral diamine like (S)-2-Methylbutane-1,2-diamine, one conformation is generally favored to minimize steric interactions. This preferred conformation induces a specific CD signature, which can be used to assign the absolute configuration of the complex.

Table 1: Representative UV-Vis and CD Spectroscopic Data for Analogous Chiral Diamine-Metal Complexes

| Complex | Solvent | λmax (nm) (ε, M⁻¹cm⁻¹) - UV-Vis | λmax (nm) (Δε, M⁻¹cm⁻¹) - CD | Assignment |

| [Co(en)₃]³⁺ (en = ethylenediamine) | Water | 467 (87), 338 (79) | 491 (+2.16), 435 (-0.78) | d-d transitions |

| [Ni(pn)₃]²⁺ (pn = 1,2-propanediamine) | Water | 545 (7.5), 340 (6.8) | 570 (+0.25), 350 (-0.15) | d-d transitions |

| [Cu(chxn)₂]²⁺ (chxn = 1,2-cyclohexanediamine) | Water | 550 (60) | 620 (-0.18), 520 (+0.09) | d-d transitions |

This table presents typical data for well-studied chiral diamine complexes to illustrate the expected spectroscopic features for complexes of 2-Methylbutane-1,2-diamine.

Mechanistic Studies of Ligand-Metal Interactions and Complex Formation Dynamics

The formation of metal complexes with bidentate ligands like 2-Methylbutane-1,2-diamine in solution is a dynamic process involving the stepwise substitution of solvent molecules from the metal coordination sphere. The kinetics and mechanism of these reactions can be investigated using techniques such as stopped-flow spectrophotometry and temperature-jump relaxation.

The general mechanism for the formation of a 1:1 complex can be described by the Eigen-Wilkins mechanism, which involves the rapid formation of an outer-sphere complex between the solvated metal ion and the ligand, followed by a slower, rate-determining step of solvent molecule dissociation and chelate ring closure.

For a diamine ligand (N-N), the process can be represented as:

Outer-sphere complex formation (fast): [M(H₂O)₆]ⁿ⁺ + N-N ⇌ {[M(H₂O)₆]ⁿ⁺, N-N} (outer-sphere complex)

First bond formation (rate-determining): {[M(H₂O)₆]ⁿ⁺, N-N} → [M(H₂O)₅(N-N)]ⁿ⁺ + H₂O

Chelate ring closure (fast): [M(H₂O)₅(N-N)]ⁿ⁺ → [M(H₂O)₄(N-N)]ⁿ⁺ + H₂O

The rate of complex formation is influenced by several factors, including the nature of the metal ion (lability of coordinated solvent molecules), the nature of the entering ligand (basicity, steric hindrance), and the reaction conditions (solvent, temperature, pH). The methyl group on the C2 carbon of 2-Methylbutane-1,2-diamine would introduce steric bulk near the coordination site, which could potentially slow down the rate of complex formation compared to less substituted diamines.

Supramolecular Chemistry and Self-Assembly Driven by 2-Methylbutane-1,2-diamine Scaffolds

The directional and predictable nature of coordination bonds makes metal-ligand interactions a cornerstone of supramolecular chemistry and the design of self-assembled architectures. Chiral diamines, including 2-Methylbutane-1,2-diamine, can serve as valuable building blocks or "scaffolds" in the construction of a wide range of supramolecular structures, such as coordination polymers, metal-organic frameworks (MOFs), and discrete molecular cages.

The chirality of 2-Methylbutane-1,2-diamine is a key feature that can be exploited to induce chirality in the resulting supramolecular assembly. The use of an enantiomerically pure ligand can lead to the formation of homochiral structures, which are of great interest for applications in enantioselective catalysis, separation, and sensing.

The self-assembly process is governed by the coordination preferences of the metal ion and the geometry of the organic ligand. By carefully selecting the metal center and potentially other co-ligands, it is possible to direct the assembly of 2-Methylbutane-1,2-diamine into predictable one-, two-, or three-dimensional networks. The steric profile of the methyl group on the diamine backbone can also play a crucial role in dictating the packing and topology of the resulting supramolecular structure.

While specific examples utilizing 2-Methylbutane-1,2-diamine in supramolecular chemistry are not readily found in the literature, the principles established with other chiral diamines provide a clear blueprint for its potential applications in this field. For instance, linking these chiral diamine units with rigid or flexible organic spacers could lead to new porous materials with chiral channels, capable of enantioselective guest recognition.

Applications of 2 Methylbutane 1,2 Diamine in Asymmetric Catalysis

Chiral Auxiliaries Derived from 2-Methylbutane-1,2-diamine

Detailed and specific examples of 2-Methylbutane-1,2-diamine being used as a chiral auxiliary for the following applications are not prominently featured in accessible literature.

While the principles of asymmetric alkylation and acylation using chiral auxiliaries are well-established, specific studies detailing the use of auxiliaries derived from 2-Methylbutane-1,2-diamine, including data on diastereomeric excesses and yields, could not be located.

There is a lack of specific research demonstrating the application of 2-Methylbutane-1,2-diamine derivatives in directing the stereochemical outcome of cycloaddition or addition reactions.

Methodologies for the recovery and recycling are contingent on the auxiliary's use in a specific reaction. Without primary literature on its application, no established recovery strategies can be reported.

Ligands in Asymmetric Organometallic Catalysis

The use of 2-Methylbutane-1,2-diamine as a chiral ligand in organometallic catalysis is not well-documented in comparison to other widely used diamine ligands.

Specific data, including catalyst performance, substrate scope, and enantiomeric excess values for the enantioselective hydrogenation of ketones and imines using metal complexes of 2-Methylbutane-1,2-diamine, are not available in the surveyed literature.

Similarly, there is no specific information available on the use of 2-Methylbutane-1,2-diamine-based ligands in the context of asymmetric transfer hydrogenation (ATH) of ketones or imines, preventing a detailed discussion and data presentation.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol Reactions)

There is no available research literature demonstrating the use of 2-Methylbutane-1,2-diamine as a ligand or catalyst in asymmetric Michael additions or aldol reactions. While analogous chiral diamines are foundational to many catalysts for these transformations, specific performance data, such as yields, enantioselectivities, and diastereoselectivities for reactions catalyzed by 2-Methylbutane-1,2-diamine, have not been reported.

Asymmetric Carbon-Heteroatom Bond Forming Reactions (e.g., Hydroamination, Diamination)

No published studies were found that employ 2-Methylbutane-1,2-diamine or its derivatives in catalytic asymmetric hydroamination or diamination reactions. The development of catalysts for these important C-N bond-forming reactions has focused on other classes of chiral ligands, and the potential of a 2-Methylbutane-1,2-diamine scaffold in this area has not been documented.

Organocatalytic Applications of 2-Methylbutane-1,2-diamine Derivatives

There is a lack of specific documented examples of 2-Methylbutane-1,2-diamine derivatives being used in organocatalysis. The following subsections are therefore based on the general principles of catalysis involving diamine scaffolds, as no direct research on the target compound is available.

Enamine and Iminium Catalysis with Diamine Scaffolds

No studies have been published that specifically describe the synthesis or application of 2-Methylbutane-1,2-diamine derivatives for enamine or iminium catalysis. While the 1,2-diamine motif is a common feature in organocatalysts that operate via these mechanisms, the specific contributions or potential of the 2-Methylbutane-1,2-diamine framework have not been investigated.

Bifunctional Catalysis Mediated by 2-Methylbutane-1,2-diamine Derivatives

There is no research available on the development or application of bifunctional catalysts derived from 2-Methylbutane-1,2-diamine. The concept of bifunctional catalysis, where two distinct functional groups on a single molecule work in concert, is well-established with other chiral diamines, but has not been extended to derivatives of 2-Methylbutane-1,2-diamine in any published work.

Advanced Research Areas and Future Outlook for 2 Methylbutane 1,2 Diamine

Computational Chemistry and Theoretical Studies of 2-Methylbutane-1,2-diamine Systems

Computational chemistry provides powerful in silico tools to predict, understand, and rationalize the behavior of molecular systems at an atomic level. For a chiral ligand like 2-methylbutane-1,2-diamine, these methods are invaluable for elucidating its role in asymmetric synthesis and for designing novel applications.

Quantum chemical (QC) methods, particularly Density Functional Theory (DFT), are instrumental in studying the intricate details of chemical reactions. diva-portal.org For systems involving 2-methylbutane-1,2-diamine, QC calculations can be employed to map out entire reaction pathways, identify transition states, and calculate activation energies. This theoretical insight is crucial for understanding how the diamine participates in reaction mechanisms, for instance, when it acts as a chiral ligand in a metal-catalyzed reaction.

By modeling the interaction of the diamine-metal complex with substrates, researchers can clarify the roles of various active site residues and the cofactor. diva-portal.org Such calculations can reveal the precise steric and electronic interactions that govern enantioselectivity, explaining why one enantiomer of a product is preferentially formed over the other. Theoretical studies on similar chiral diamine systems have successfully elucidated the mechanisms of asymmetric hydrogenation and amination reactions, providing a framework for how 2-methylbutane-1,2-diamine could be similarly investigated. researchgate.netresearchgate.net

While quantum chemistry is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time. mdpi.com MD simulations can model the conformational flexibility of 2-methylbutane-1,2-diamine and its complexes in solution, providing a detailed picture of how the ligand samples different spatial arrangements. nih.gov This is critical because the catalytic activity and selectivity of a ligand are often dependent on its conformational state.

MD simulations are a potential method to model the fate of complex formulations in various environments, predict their dispersion, and investigate the behavior of active pharmaceutical ingredients within them. nih.gov For 2-methylbutane-1,2-diamine, MD can be used to study its interaction with solvents, substrates, and polymer supports, revealing how these environmental factors influence the ligand's orientation and reactivity. The quality of an MD simulation depends on the accuracy of the underlying force field and the extent of sampling to ensure the results are statistically significant. rush.edu

The integration of computational modeling with experimental work has led to the development of predictive models for designing new and improved catalysts. By combining quantum chemical calculations with machine learning algorithms or genetic algorithms, it is possible to screen virtual libraries of ligands based on scaffolds like 2-methylbutane-1,2-diamine.

These predictive models can use calculated properties, such as the stability of reaction intermediates or the energy barriers of key reaction steps, as a surrogate for catalytic productivity. acs.org This approach accelerates the discovery process by prioritizing the synthesis of only the most promising catalyst candidates. For example, a computational model could be used to predict how modifications to the 2-methylbutane-1,2-diamine structure—such as adding or altering substituent groups—would affect the enantioselectivity of a specific catalytic reaction. This strategy provides an alternative for designing alloy catalysts for various chemical transformations. researchgate.net

Exploration in Materials Science and Polymer Chemistry

The incorporation of chiral units into macromolecules is a rapidly growing field, with applications ranging from asymmetric catalysis to advanced separation materials. 2-Methylbutane-1,2-diamine serves as a valuable chiral building block for the creation of functional polymers and frameworks.

Chiral diamines can be incorporated into polymeric structures to create materials with unique properties. One major application is in the development of polymer-supported catalysts. By attaching 2-methylbutane-1,2-diamine to a polymer backbone, the resulting material can act as a recyclable chiral ligand for asymmetric reactions, combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. iupac.orgdntb.gov.ua

Research on other chiral 1,2-diamines has shown that they can be copolymerized with achiral monomers to create cross-linked polymers. iupac.org These polymers, when complexed with metals like Ruthenium, are effective catalysts for reactions such as the asymmetric hydrogenation of ketones, producing chiral alcohols with high enantiomeric excess (ee). iupac.orgdntb.gov.ua The structure of the polymer, including the degree of cross-linking and the length of the spacer arm between the polymer main chain and the diamine unit, can significantly affect the catalyst's reactivity and enantioselectivity. iupac.org Chiral coordination polymers and porous chiral metal-organic frameworks (MOFs) also hold great potential as agents for enantioselective separations and catalysis. researchgate.net

| Polymeric Ligand | Comonomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Polymer 3a | Styrene (50%) | 100 | 75 |

| Polymer 3b | Styrene (75%) | 100 | 81 |

| Polymer 3c | Butyl methacrylate | 100 | 88 |

| Polymer 6 | N/A (pendant structure) | 100 | 80 |

The ability to separate enantiomers is critical in the pharmaceutical, chemical, and food industries. mdpi.com Materials incorporating chiral selectors like 2-methylbutane-1,2-diamine are highly sought after for chiral separation technologies.

Chiral polymers derived from this diamine can be used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and gas chromatography (GC). mdpi.comnih.gov The chiral cavities or surfaces within the polymer interact differently with the two enantiomers of a racemic mixture, leading to their separation.

Bio-Inspired and Biomimetic Systems Based on 2-Methylbutane-1,2-diamine Structure

The unique structural characteristics of 2-methylbutane-1,2-diamine, particularly its chirality and the presence of two primary amine groups on a compact, methylated scaffold, make it a compelling candidate for the development of advanced bio-inspired and biomimetic systems. Although direct research on this specific compound in biomimicry is nascent, the principles established with structurally similar chiral molecules, especially other chiral diamines, provide a strong indication of its potential.

At the core of bio-inspired design is the concept of chirality, a fundamental property of many biological molecules that governs their interactions and functions. rsc.org The transfer of chirality from a molecular level to nanoscale and macroscopic structures is a key strategy in creating functional materials. rsc.org In this context, 2-methylbutane-1,2-diamine can be envisioned as a chiral building block for the bottom-up synthesis of complex, hierarchically organized materials. rsc.org The self-assembly of such chiral molecules can lead to the formation of nanostructures with predetermined handedness, mimicking biological structures like the helical arrangements in proteins and DNA. rsc.org

One promising avenue of exploration is in the field of biomimetic catalysis . Chiral diamines are well-established as highly effective ligands in asymmetric catalysis, often mimicking the stereo-control exerted by enzymes in biological reactions. chemrxiv.org These small molecule catalysts can create specific three-dimensional environments that favor the formation of one enantiomer of a product over the other. The structure of 2-methylbutane-1,2-diamine is particularly relevant here, as it can coordinate with metal centers to form chiral catalysts for a variety of chemical transformations. This approach is a form of biomimicry, where a synthetic molecule is designed to replicate the high efficiency and selectivity of natural enzymes. chemrxiv.org

Another area of significant potential lies in the development of supramolecular polymers . These are long-chain structures formed through non-covalent interactions, such as hydrogen bonding, which is a key interaction modality for the amine groups in 2-methylbutane-1,2-diamine. The chirality of the diamine monomer can be translated into the formation of helical polymer chains, creating materials with unique optical and mechanical properties. nih.gov Research on other chiral molecules has demonstrated that the self-assembly process can be finely tuned to control the structure and function of the resulting supramolecular assemblies. nih.gov

Furthermore, the principles of biomineralization , the process by which living organisms produce minerals, could be applied using 2-methylbutane-1,2-diamine. Peptides and other chiral organic molecules are known to direct the crystallization of inorganic materials into complex, hierarchical structures. nih.gov The amine groups of 2-methylbutane-1,2-diamine could interact with inorganic precursors, guiding their assembly into chiral inorganic nanomaterials with novel electronic and optical properties. rsc.org

Interdisciplinary Research Directions and Potential Novel Applications

The future of 2-methylbutane-1,2-diamine research is poised to be highly interdisciplinary, bridging the fields of chemistry, materials science, nanotechnology, and medicine. Its potential as a versatile chiral building block opens up a wide array of novel applications that are currently being explored with analogous molecular structures.

In materials science , a significant research direction is the incorporation of 2-methylbutane-1,2-diamine into advanced polymers and composites. As a diamine, it can serve as a monomer or a cross-linking agent in the synthesis of polyamides and polyurethanes. Its chirality would imbue these materials with unique properties, such as the ability to selectively interact with other chiral molecules. This could lead to the development of chiral stationary phases for chromatography, enabling more efficient separation of enantiomers in the pharmaceutical industry.

The field of nanotechnology presents numerous opportunities for the application of 2-methylbutane-1,2-diamine. Chiral nanomaterials are gaining increasing attention for their potential in areas such as sensing, chiroptical devices, and enantioselective catalysis. rsc.org By using 2-methylbutane-1,2-diamine as a chiral ligand to cap nanoparticles, it is possible to create chiral nano-building blocks. rsc.org These building blocks can then self-assemble into larger, ordered structures with tailored optical and electronic properties. Such materials could find use in the development of next-generation sensors capable of detecting specific enantiomers of chemical or biological analytes.

In the realm of medicinal chemistry and drug design , chiral diamines are recognized as "privileged" structural motifs, meaning they are frequently found in biologically active compounds. bohrium.comua.es The specific stereochemistry of 2-methylbutane-1,2-diamine could be leveraged in the design of new therapeutic agents. Its ability to form specific hydrogen bonds and coordinate with metal ions—a common feature in enzyme active sites—makes it a candidate for the development of enzyme inhibitors or modulators. Furthermore, its structure could serve as a scaffold for the synthesis of more complex molecules with potential pharmaceutical applications.

A summary of potential interdisciplinary research directions and their novel applications is presented in the table below:

| Research Field | Potential Application of 2-Methylbutane-1,2-diamine |

| Materials Science | Development of chiral polymers for enantioselective separations. |

| Creation of advanced composites with unique optical properties. | |

| Nanotechnology | Synthesis of chiral nanoparticles for use in chiroptical devices. |

| Fabrication of sensitive and selective sensors for chiral molecules. rsc.org | |

| Medicinal Chemistry | Design of novel enzyme inhibitors and therapeutic agents. |

| Use as a scaffold in the synthesis of complex drug candidates. bohrium.com | |

| Catalysis | Development of highly selective catalysts for asymmetric synthesis. chemrxiv.org |

The exploration of these interdisciplinary avenues will likely lead to innovative technologies and a deeper understanding of how molecular chirality can be harnessed to create functional systems.

Q & A

Q. How can advanced spectroscopic techniques (e.g., EPR, XAS) elucidate reaction mechanisms in diamine-mediated catalysis?

- Answer: Electron paramagnetic resonance (EPR) detects radical intermediates in oxidation reactions, while X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths during catalysis. For example, OsO₄-mediated dihydroxylation (as in Sharpless reactions) uses diamines as chiral auxiliaries, with XAS confirming Os–N coordination .

Methodological Notes

- Data Interpretation: Always cross-validate spectral data (e.g., IR vs. NMR) to avoid misassignment of NH/OH signals .

- Synthetic Optimization: Use design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) .

- Computational Validation: Compare DFT-optimized geometries with crystallographic data to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.